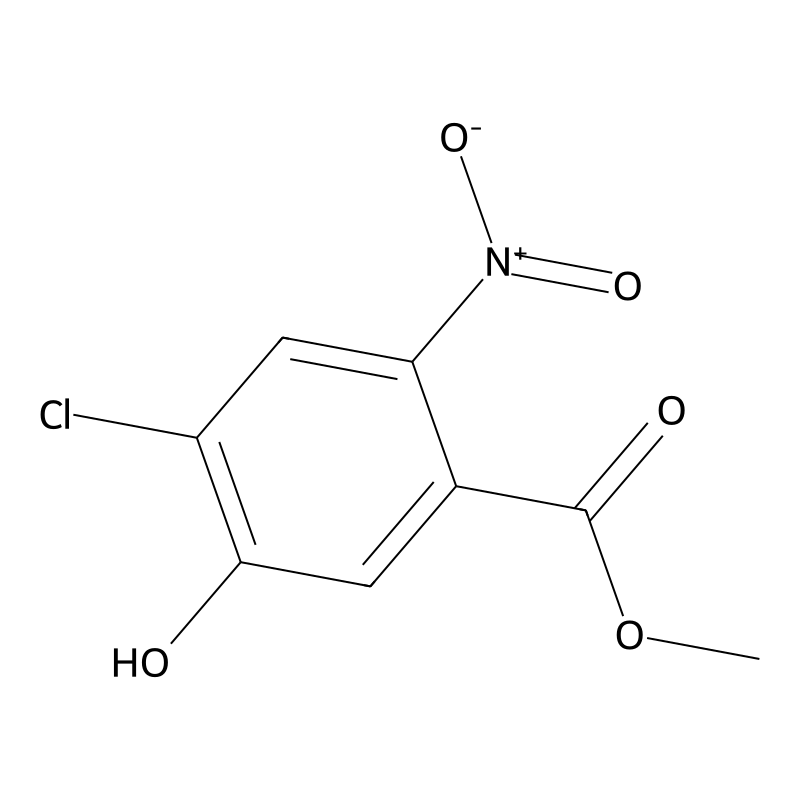Methyl 4-chloro-5-hydroxy-2-nitrobenzoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Methyl 4-chloro-5-hydroxy-2-nitrobenzoate is an organic compound classified as a nitrobenzoate ester. It features a methyl ester group, a chloro substituent at the para position, a hydroxy group at the meta position, and a nitro group at the ortho position relative to the benzoic acid moiety. This compound is of interest due to its potential biological activity and utility in synthetic organic chemistry.
- Nitro groups can be explosive under certain conditions.
- The compound might be an irritant and should be handled with appropriate personal protective equipment.
- Reduction Reactions: The nitro group can be reduced to an amine or hydroxylamine, which may alter the biological activity of the compound.
- Nucleophilic Substitution: The chloro group can undergo nucleophilic substitution, allowing for the introduction of different nucleophiles.
- Ester Hydrolysis: The methyl ester can be hydrolyzed to yield the corresponding carboxylic acid and methanol under acidic or basic conditions.
These reactions are significant for modifying the compound's structure to enhance its properties or to create derivatives with specific functionalities.
Research indicates that methyl 4-chloro-5-hydroxy-2-nitrobenzoate exhibits various biological activities. Nitro compounds are known for their interactions with cellular enzymes and proteins, influencing metabolic pathways. This compound can affect:
- Cell Signaling Pathways: It may modulate signaling pathways involved in cell growth and apoptosis.
- Gene Expression: By interacting with transcription factors, it can alter gene expression profiles related to cellular functions.
- Enzyme Interactions: The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes in cells .
The synthesis of methyl 4-chloro-5-hydroxy-2-nitrobenzoate typically involves several steps:
- Nitration: Starting from methyl 4-chloro-5-hydroxybenzoate, nitration is performed using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions.
- Isolation: The product is isolated through standard purification techniques such as recrystallization or chromatography.
In industrial settings, these methods are scaled up to optimize yield and purity while minimizing by-products .
Methyl 4-chloro-5-hydroxy-2-nitrobenzoate has potential applications in:
- Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for drug development targeting specific diseases.
- Agriculture: Its properties could be explored for use in agrochemicals or as a pesticide.
- Synthetic Chemistry: It serves as an intermediate in the synthesis of various organic compounds, particularly those requiring functionalized aromatic systems.
Interaction studies have shown that methyl 4-chloro-5-hydroxy-2-nitrobenzoate can interact with various biological macromolecules. These interactions often involve enzyme binding sites where the compound can act as an inhibitor or modulator. For example, its effect on cytochrome P450 enzymes suggests it could influence drug metabolism .
Several compounds share structural similarities with methyl 4-chloro-5-hydroxy-2-nitrobenzoate. Here is a comparison highlighting its uniqueness:
| Compound Name | Key Features | Similarity |
|---|---|---|
| Methyl 4-chloro-2-nitrobenzoate | Lacks hydroxy group; different reactivity profile | 0.98 |
| Methyl 5-chloro-2-nitrobenzoate | Different positioning of chloro group | 0.98 |
| Ethyl 4,5-dichloro-2-nitrobenzoate | Contains additional chloro groups | 0.95 |
| Methyl 2-chloro-6-nitrobenzoate | Different positioning of nitro group | 0.92 |
| Methyl 4-chloro-2,6-dinitrobenzoate | Contains two nitro groups; higher reactivity | 0.98 |
Uniqueness
Methyl 4-chloro-5-hydroxy-2-nitrobenzoate is unique due to its specific arrangement of functional groups (chloro, hydroxy, and nitro) that significantly influence its chemical behavior and potential applications. The presence of both electron-withdrawing (nitro and chloro) and electron-donating (hydroxy) groups provides versatility in








